Aminopentamide

Overview

Description

Aminopentamide is a compound that falls under the category of aminoglycosides. Aminoglycosides have been an integral part of the antimicrobial armamentarium since their introduction into clinical use in the 1940s. They are known for their spectrum of activity, rapid bactericidal activity, and favorable chemical and pharmacokinetic properties[“].

Aminoglycosides, including this compound, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading[“]. Resistance to aminoglycosides can result from mutations or enzymatic alteration of the target in the ribosome, efflux of the drug out of the cell, or enzymatic modification of the drug[“]. All of these lead, indirectly or directly, to reduced binding to the ribosome[“].

Despite the emergence of multiple resistance mechanisms to this important class of drugs over decades of widespread use, resistance rates have not increased at the rapid pace observed for other antibiotic classes[“]. Aminoglycosides continue to be used as both empirical and definitive therapy for a broad range of indications[“].

The crystal structure of this compound hydrogen sulfate has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques[“].

Synthetic Analysis

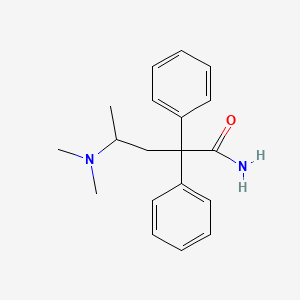

Reaction Equation Aminopentamide, also known as Centrine, has the systematic name 4-(dimethylammonium)-2,2-diphenylpentanamide hydrogen sulfate[“].

Reaction Conditions typical amide synthesis conditions involve the reaction of an amine (such as dimethylamine) with an acid chloride (such as diphenylacetyl chloride) in a suitable solvent (e.g., dichloromethane or acetonitrile) at low temperatures (around 0-10°C)[“].

Reaction Steps The synthesis process likely involves the following steps:

Step 1: Formation of the amide bond by reacting dimethylamine with diphenylacetyl chloride.

Step 2: Protonation of the amine group to obtain the ammonium salt.

Step 3: Sulfation of the ammonium salt with sulfuric acid to yield this compound hydrogen sulfate[“].

Reaction Mechanism It follows standard amide formation reactions involving nucleophilic attack on the acyl chloride[“].

Safety and Environmental Protection Safety considerations during the synthesis of this compound include handling of reagents (such as acid chlorides and sulfuric acid), proper ventilation, and personal protective equipment. As for environmental impact, waste disposal of chemical reagents and byproducts should follow established guidelines[“].

Molecular Structure

Atomic Arrangement: Aminopentamide hydrogen sulfate (systematic name: 4-(dimethylammonium)-2,2-diphenylpentanamide hydrogen sulfate) has the chemical formula C₁₉H₂₅N₂O(HSO₄). The crystal structure of this compound hydrogen sulfate has been studied using synchrotron X-ray powder diffraction data and density functional theory. It crystallizes in space group P2₁/c with the following unit cell parameters:

a = 17.62255 Å

b = 6.35534 Å

c = 17.82499 Å

β = 96.4005°

Volume (V) = 1983.906 ų

Z = 4

The structure consists of layers parallel to the bc-plane, with hydrogen sulfate anions at the core and this compound cations on the outside. Notably, there is a strong charge-assisted O49–H53⋯O52 hydrogen bond between the hydrogen sulfate anions, linking them in a chain parallel to the b-axis. The cation forms a discrete N–H⋯O hydrogen bond to the anion, and the amide group also participates in two weaker discrete hydrogen bonds with the anion. These three N–H⋯O hydrogen bonds connect the cations and anions into columns parallel to the b-axis[“].

Bonding Type This compound contains various chemical bonds:

Covalent bonds within the amide group (C-N and C-C bonds).

Ionic bonds between the dimethylammonium cation and the hydrogen sulfate anion.

Geometry The geometry of this compound is influenced by its crystal structure. The arrangement of atoms in the crystal lattice determines the overall shape.

Electron Cloud Distribution The electron cloud distribution around the atoms in this compound follows the expected patterns for covalent and ionic bonds. The electron density is highest around the nitrogen atom in the amide group and the oxygen atoms in the hydrogen sulfate anion[“].

Stereochemistry this compound does not exhibit stereoisomerism, as it lacks chiral centers. Therefore, there are no enantiomers or diastereomers associated with this compound[“].

Resonance Structure While this compound does not have significant resonance structures due to its relatively simple composition, the amide group can exhibit partial double bond character between the carbon and nitrogen atoms[“].

Mechanism of Action

Target of Action Aminopentamide primarily acts on muscarinic acetylcholine receptors (mAChRs).These receptors are part of the cholinergic system and play a crucial role in mediating the effects of acetylcholine (ACh) in various tissues[“].

Mode of Action The interaction between this compound and mAChRs involves competitive antagonism. Here’s how it works:

mAChRs: These receptors are G protein-coupled receptors (GPCRs) found in smooth muscle, cardiac muscle, glands, and the central nervous system. They are classified into five subtypes (M₁ to M₅), each with distinct tissue distribution and functions.

Antagonism: this compound competes with ACh for binding to mAChRs. By occupying the receptor’s active site, it prevents ACh from binding and activating downstream signaling pathways. This leads to inhibition of cholinergic effects[“].

Result of Action The biological and chemical effects of this compound include:

Anticholinergic Effects Smooth Muscle Relaxation: this compound reduces smooth muscle contractions by blocking mAChRs. It is used to alleviate gastrointestinal spasms and colic[“].

Decreased Secretions: By inhibiting mAChRs, this compound reduces secretions from glands (e.g., salivary, bronchial, and gastric)[“].

Bradycardia: this compound can cause mild bradycardia due to its effect on cardiac mAChRs.

Physical Properties

State Aminopentamide exists as a solid at standard temperature and pressure (STP).

Color and Appearance

Color: this compound appears white to off-white.

Transparency/Opaqueness: It is opaque.

Surface Appearance: The surface of this compound is typically smooth.

Density The density of this compound at 20°C and 760 Torr is approximately 1.069 g/cm³[“].

Melting Point and Boiling Point

Melting Point: this compound melts at 178-179°C.

Boiling Point: A rough estimate suggests it be around 438°C[“].

Solubility

Water: this compound is slightly soluble in water.

Methanol: It is also slightly soluble in methanol.

Refractive Index

The estimated refractive index of this compound is approximately 1.5600[“].

Chemical Properties

Chemical Reaction Types

Aminopentamide belongs to the class of diphenylmethanes. These compounds contain a diphenylmethane moiety, where two hydrogen atoms in methane are replaced by two phenyl groups[“].

Reactivity

With Oxygen: this compound is not highly reactive with oxygen under normal conditions.

With Water: It is slightly soluble in water, indicating low reactivity.

With Acids and Bases: this compound may react with strong acids or bases due to its amide functional group.

With Other Substances: Its reactivity with other substances is generally moderate[“].

Redox Property

This compound does not exhibit strong oxidizing or reducing properties. It remains relatively inert in redox reactions.

Acidity and Alkalinity

Acidity: this compound is not acidic.

Alkalinity: It is not strongly alkaline either.

Stability

Stability: this compound is stable under normal storage conditions.

Decomposition: It may decompose under extreme conditions (e.g., high temperatures, strong acids, or bases)[“].

Biochemical Properties

Aminopentamide is a compound that falls under the category of aminoglycosides[“]. Aminoglycosides, including this compound, bind to the bacterial ribosome, leading to inhibition of protein synthesis by promoting mistranslation and elimination of proofreading[“]. Resistance to aminoglycosides can result from mutations or enzymatic alteration of the target in the ribosome, efflux of the drug out of the cell, or enzymatic modification of the drug. All of these lead, indirectly or directly, to reduced binding to the ribosome[“].

Cellular Effects: Aminoglycosides have a bactericidal effect on cells. They inhibit protein synthesis, leading to the production of misfolded proteins that are incorporated into the membrane[“]. This can lead to cell death.

Molecular Mechanism: The molecular mechanism of this compound involves binding to the bacterial ribosome and inhibiting protein synthesis[“]. This is achieved by promoting mistranslation and eliminating proofreading, which leads to the production of misfolded proteins. These misfolded proteins can then disrupt cellular processes, leading to cell death[“].

Time Effect: Aminoglycosides, in general, are known for their rapid bactericidal activity. They are often used in combination with other antibiotics for the treatment of severe infections. The specific time effect of this compound would likely depend on factors such as dosage and the specific bacteria being targeted[“].

Scientific Research Applications

Antispasmodic Activity

Mechanism Action: Aminopentamide acts as a cholinergic blocking agent for smooth muscle, similar to atropine.

Clinical Use: It is indicated for treating acute abdominal visceral spasm, pylorospasm, hypertrophic gastritis, and associated symptoms like nausea and vomiting[“].

Gastrointestinal Disorders

Application: this compound’s antispasmodic properties make it valuable in managing gastrointestinal conditions characterized by spasms or hyperactivity.

Examples: It can be used in cases of irritable bowel syndrome (IBS), functional dyspepsia, or other functional gastrointestinal disorders.

Postoperative Recovery

Role: this compound may aid in postoperative recovery by reducing spasms and discomfort in the gastrointestinal tract.

Context: After abdominal surgeries, it can help alleviate pain and promote smoother healing[“].

Radiology and Imaging

Utility: this compound’s antispasmodic effects can enhance imaging procedures.

Application: It may be administered before radiological studies (such as barium studies) to minimize involuntary muscle contractions and improve image quality[“].

Research on Smooth Muscle Physiology

Interest: Scientists study this compound to understand its impact on smooth muscle function.

Experimental Models: Researchers use animal models or in vitro preparations to explore its effects on muscle contractility and relaxation.

Comparative Studies and Drug Development

Comparisons: this compound is often compared with other antispasmodic agents (e.g., atropine) to evaluate efficacy and safety[“].

New Formulations: Researchers investigate novel formulations or delivery methods for improved therapeutic outcomes.

Urinary Tract Disorders

Context: this compound’s antispasmodic effects extend to the urinary system.

Use: It can be employed to manage conditions like ureteral spasms, bladder spasms, and urinary incontinence[“].

Laboratory Research and In-vitro Studies

Interest: Researchers use this compound in laboratory settings to investigate its effects on isolated smooth muscle tissue.

Experimental Models: In vitro studies involve exposing muscle strips or cells to this compound to understand its impact on contractility and relaxation[“].

Pediatric Gastrointestinal Disorders

Pediatric Use: this compound is sometimes prescribed to children with functional gastrointestinal disorders.

Considerations: Dosing and safety profiles are carefully evaluated in pediatric populations[“].

Product Comparison

Aminopentamide,Diphenhydramine and Dimenhydrinate: Similarities and Differences of Organic Compounds

Similarities

Drug Class: All three are classified as antihistamines[“][“]. Antihistamines are drugs that block the effects of histamine, a chemical released by the body during an allergic reaction.

Medical Uses: These drugs are used to treat conditions such as allergies, motion sickness, and insomnia[“][“]. Diphenhydramine and Dimenhydrinate, in particular, are commonly used to prevent and treat motion sickness[“][“].

Chemical Structure: Diphenhydramine and Dimenhydrinate are closely related in terms of their chemical structure. In fact, Dimenhydrinate is composed of two chemical compounds, one of which is Diphenhydramine[“]. Specifically, Dimenhydrinate consists of about 55% Diphenhydramine by weight[“].

Differences

Medical Uses: this compound is primarily used in veterinary medicine to treat spasms of the gastrointestinal tract. On the other hand, Diphenhydramine and Dimenhydrinate are used in human medicine to treat conditions such as allergies, motion sickness, and insomnia[“][“].

Chemical Structure: While Diphenhydramine and Dimenhydrinate are closely related in terms of their chemical structure, this compound has a different chemical structure[“][“].

Sedative Effects: Diphenhydramine is generally more potent and has stronger effects on a milligram to milligram dose basis[“]. Dimenhydrinate, which consists of about 55% Diphenhydramine, is generally less sedating[“]

Drug Interactions: Diphenhydramine is known to interact with 447 drugs, while Dimenhydrinate is known to interact with 381 drugs[“]. The number and type of drug interactions for this compound may vary[“].

Related Small Molecules

Sandramycin,cis-Abienol,Gepotidacin,Cefovecin sodium,Isodiospyrin,Oritavancin,Polybia-MP1 Trifluoroacetate,Azlocillin sodium,2,6-Dichloro-N-phenylaniline,n-Propyl 4-Hydroxybenzoate--d4,Herbimycin,Glutinol Acetate,Kitasamycin,

Future Directions

The future directions for research involving Aminopentamide are multifaceted and span various scientific fields:

Neuroprotection and Brain Injury Treatment: this compound, as an excitatory amino acid antagonist, is in advanced development for treating conditions like stroke and traumatic brain injury. Future research may focus on its cardiovascular effects, which could define its therapeutic index in these applications (Muir & Lees, 1995).

Structural Analysis and Pharmaceutical Development: Understanding the crystal structure of this compound compounds, such as this compound hydrogen sulfate, is crucial for the future development of pharmaceuticals. This can lead to better drug design and formulation strategies (Kaduk et al., 2022).

Properties

IUPAC Name |

4-(dimethylamino)-2,2-diphenylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O/c1-15(21(2)3)14-19(18(20)22,16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13,15H,14H2,1-3H3,(H2,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARHAGIVSFTMIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35144-63-9 (unspecified sulfate) | |

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2057605 | |

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60-46-8, 5985-88-6, 6078-64-4 | |

| Record name | Aminopentamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimevamide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000060468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005985886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078644 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aminopentamide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15597 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Aminopentamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2057605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimevamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMINOPENTAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IP1B47L61M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/661TMO8UM4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMINOPENTAMIDE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HI3DVH9WMI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.